Indolin-7-amine
Overview
Description
Indolin-7-amine is a building block used in the synthesis of various organic compounds . It is a part of the indoline family, which is a group of nitrogen-based heterocyclic compounds .
Synthesis Analysis
Indoles amines, including Indolin-7-amine, have been synthesized using the Chiron approach to create enantiopure heterocycles . Another method involves the synthesis of 2-dimethylaminomethylene-indolin-3-ones with malononitrile .Molecular Structure Analysis
Indolin-7-amine has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indoles amines have been synthesized and screened for antioxidant activity . A novel 4, 6-dimethoxyindole-7-thiosemicarbazone derivatives were designed through Schiff base condensation reaction of indole carbaldehydes and thiosemicarbazides .Physical And Chemical Properties Analysis
Amines, including Indolin-7-amine, are known to form intermolecular hydrogen bonds due to their polar nature . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Scientific Research Applications
Catalysis and Synthesis
IrIII-Catalyzed C-7 Amidation
IrIII-catalyzed C-7 selective C–H amidation and amination of indolines is a notable application. This method is environmentally benign and scalable, allowing for the synthesis of 7-aminoindolines using acyl, sulfonyl, and aryl azides. It also enables a one-pot synthesis of 7-aminoindoles, highlighting its utility in pharmaceutical synthesis (Hou et al., 2015).
Rh(III)-Catalyzed Amination
Another significant application is the Rh(III)-catalyzed C-7 amination of indolines. This process provides a way to synthesize various C-7 aminated indolines, crucial for constructing and modifying diverse indoles and indolines in the pharmaceutical industry (Li et al., 2017).
Anion Binding and Receptor Design
- Anion Receptors: Indole-7-amine has been used to create amide-based anion receptors, significantly enhancing anion binding. This highlights its potential in molecular recognition and sensor design (Zieliński et al., 2008).
Medicinal Chemistry
Anti-Proliferative Activity
Indolin-7-amine derivatives have been synthesized to show potent anti-proliferative activity against a panel of human cancer cell lines. This demonstrates its importance in the development of new anticancer agents (Meti et al., 2017).
Synthesis of Biologically Active Compounds
The synthesis of 7-amino indole derivatives through Ru(II)-catalyzed C-H amidation offers a pathway for accessing a variety of natural products, drug molecules, and biologically active compounds (Hande et al., 2017).
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJFJABOZCGZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619492 | |
Record name | 2,3-Dihydro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-7-amine | |
CAS RN |
2759-12-8 | |
Record name | 2,3-Dihydro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.